molecular formula C4H5N B140667 Cyclopropanecarbonitrile CAS No. 5500-21-0

Cyclopropanecarbonitrile

Cat. No. B140667
Key on ui cas rn: 5500-21-0
M. Wt: 67.09 g/mol
InChI Key: AUQDITHEDVOTCU-UHFFFAOYSA-N
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Patent
US06610723B2

Procedure details

A steady stream of HCl gas was slowly passed through a solution of cyclopropancarbonitril (25 g, 373 mmol) in EtOH (17.2 ml). After 15 h the reaction mixture was cooled to 0° C. and diethylether was added dropwise. The precipitated title compound was filtered and obtained as a colourless crystalline material (32.9 g, 220 mmol, 59%). MS: m/e=112.2 (M−H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
17.2 mL
Type
solvent
Reaction Step Four
Yield
59%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH:2]1([C:5]#[N:6])[CH2:4][CH2:3]1.[CH2:7]([O:9]CC)[CH3:8]>CCO>[ClH:1].[CH2:7]([O:9][C:5]([CH:2]1[CH2:4][CH2:3]1)=[NH:6])[CH3:8] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Four
Name
Quantity
17.2 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitated title compound
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C)OC(=N)C1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 220 mmol
AMOUNT: MASS 32.9 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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